Reactivity with Sterically Hindered Amines: Sulfonyl Chloride vs. Sulfonyl Fluoride Differentiation
Aliphatic sulfonyl chlorides (including 5-fluoropentane-1-sulfonyl chloride as a class member) exhibit markedly superior reactivity with sterically hindered amines compared to their sulfonyl fluoride counterparts. In a head-to-head parallel synthesis study of aliphatic sulfonamides, sulfonyl chlorides reacted efficiently with amines bearing sterically hindered amino groups, whereas the corresponding sulfonyl fluorides showed low activity and failed to produce acceptable yields under identical conditions [1]. This class-level inference is directly applicable to 5-fluoropentane-1-sulfonyl chloride, establishing its clear functional advantage over 5-fluoropentane-1-sulfonyl fluoride when the synthetic target involves a congested amine nucleophile.
| Evidence Dimension | Reactivity with sterically hindered amines |
|---|---|
| Target Compound Data | Efficient reaction (class-level: aliphatic sulfonyl chlorides) |
| Comparator Or Baseline | Aliphatic sulfonyl fluorides (class-level) |
| Quantified Difference | Qualitative superiority; sulfonyl fluorides exhibit low activity / failure |
| Conditions | Parallel synthesis of aliphatic sulfonamides from corresponding amines and sulfonyl halides |
Why This Matters
Procurement of the chloride form rather than the fluoride form is essential when the downstream amine coupling partner contains significant steric bulk.
- [1] Bogolubsky AV, Moroz YS, Mykhailiuk PK, et al. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Comb Sci. 2014;16(4):192-197. doi:10.1021/co400164z View Source
